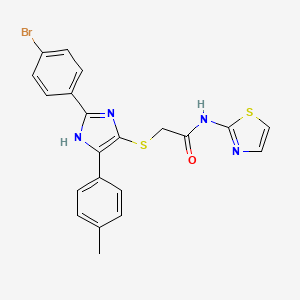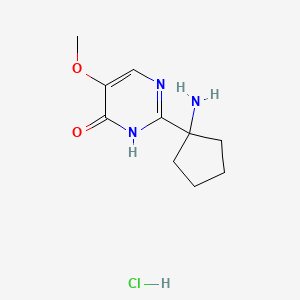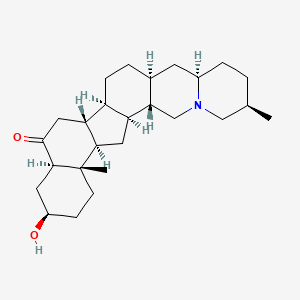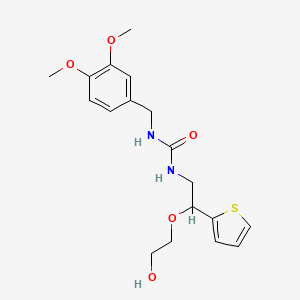
2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The specific molecular structure of “2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can vary widely depending on the specific substituents present on the thiazole ring . Without specific information on “2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide”, it’s difficult to provide a detailed analysis of its chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the specific substituents present on the thiazole ring. These properties can include solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Biological Activity
- 2-Bromo-N-(phenylsulfonyl)acetamide derivatives, including compounds with 1H-imidazol-4-yl structures, have been synthesized and evaluated for their antimicrobial activity. The synthesized compounds showed good antimicrobial activity, and some displayed high activity towards most strains (Fahim & Ismael, 2019).
Anticancer Potential
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for anticancer activity. Some compounds showed high selectivity against A549 human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).
- Various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were screened for antitumor activity, with some showing considerable activity against cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Evaluation
- 2-[4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives exhibited significant antimicrobial activity. This highlights their potential use in developing new antimicrobial agents (Duran & Demirayak, 2012).
Optoelectronic Applications
- Thiazole-containing monomers, including those with imidazol-2-yl structures, were synthesized for optoelectronic applications. These compounds exhibited potential in the field of conducting polymers, indicating their utility in electronic devices (Camurlu & Guven, 2015).
Antioxidant Properties
- Amidomethane sulfonyl-linked heterocycles, including those with imidazol-2-ylthio structures, were synthesized and tested for antioxidant activity. Some compounds showed excellent antioxidant properties, surpassing standard antioxidants like Ascorbic acid (Talapuru et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c1-13-2-4-14(5-3-13)18-20(29-12-17(27)24-21-23-10-11-28-21)26-19(25-18)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWZCVWHFVAXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2382142.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)
![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)


![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382159.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)